

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropylnicotinamide

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Compound of Interest

Compound Name: 2-Isopropylnicotinamide

Cat. No.: B15329967

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Abstract

2-Isopropylnicotinamide, a derivative of nicotinamide (Vitamin B3), belongs to the class of N-substituted pyridinecarboxamides. While specific experimental data for this compound is not readily available in public literature, this guide provides a comprehensive overview of its expected physicochemical properties based on the general characteristics of amides and nicotinamide analogs. Furthermore, it outlines detailed experimental protocols for the determination of its core physicochemical parameters and discusses its potential biological significance within the context of known nicotinamide-related signaling pathways. This document is intended to serve as a foundational resource for researchers initiating studies on **2-Isopropylnicotinamide**.

Physicochemical Properties

Quantitative data for **2-Isopropylnicotinamide** is not available in the cited literature. The following table summarizes the expected range and influencing factors for its key physicochemical properties based on general principles for amides and related structures.^{[1][2]}

Property	Expected Characteristics & Influencing Factors
Molecular Weight	The calculated molecular weight is 178.23 g/mol .
Melting Point (°C)	Expected to be a solid at room temperature with a melting point likely higher than related simple amides due to the presence of the pyridine ring and the isopropyl group, which can influence crystal lattice packing. Amides generally exhibit high melting points.[1]
Boiling Point (°C)	Expected to have a high boiling point, characteristic of amides, due to strong intermolecular hydrogen bonding and dipole-dipole interactions.[1] The boiling point of the parent compound, nicotinamide, is approximately 334 °C.[3]
Solubility	The presence of the polar amide group and the nitrogen atom in the pyridine ring suggests potential for hydrogen bonding with water, likely rendering it soluble in water, especially at acidic pH where the pyridine nitrogen can be protonated.[1][4] Solubility is expected in polar organic solvents.
pKa	The pyridine nitrogen is expected to be basic, with a pKa value in the range typical for pyridine derivatives (around 3-5). The amide group itself is generally neutral.
LogP (Octanol/Water)	The isopropyl group will increase lipophilicity compared to nicotinamide (LogP = -0.38).[4] The LogP is expected to be a key determinant of its membrane permeability and potential biological activity.

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of **2-IsopropylNicotinamide**.

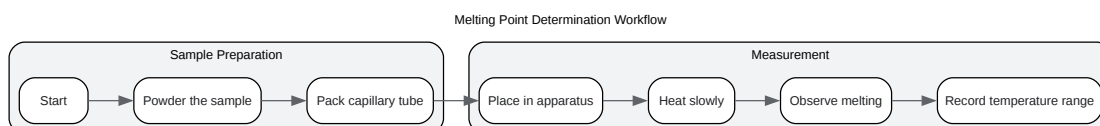
Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.^{[5][6][7][8][9]}

Protocol:

- A small, finely powdered sample of **2-IsopropylNicotinamide** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Workflow for Melting Point Determination:



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Melting Point Determination Workflow

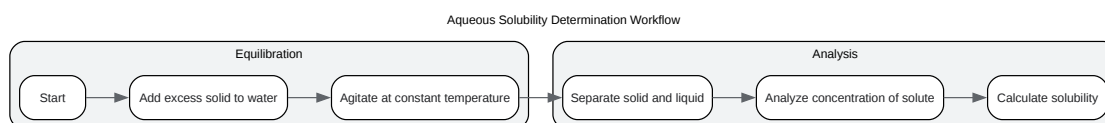
Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in water.^{[10][11][12]}

Protocol:

- An excess amount of **2-IsopropylNicotinamide** is added to a known volume of distilled water in a sealed flask.
- The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered or centrifuged to remove undissolved solid.
- The concentration of **2-IsopropylNicotinamide** in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination:



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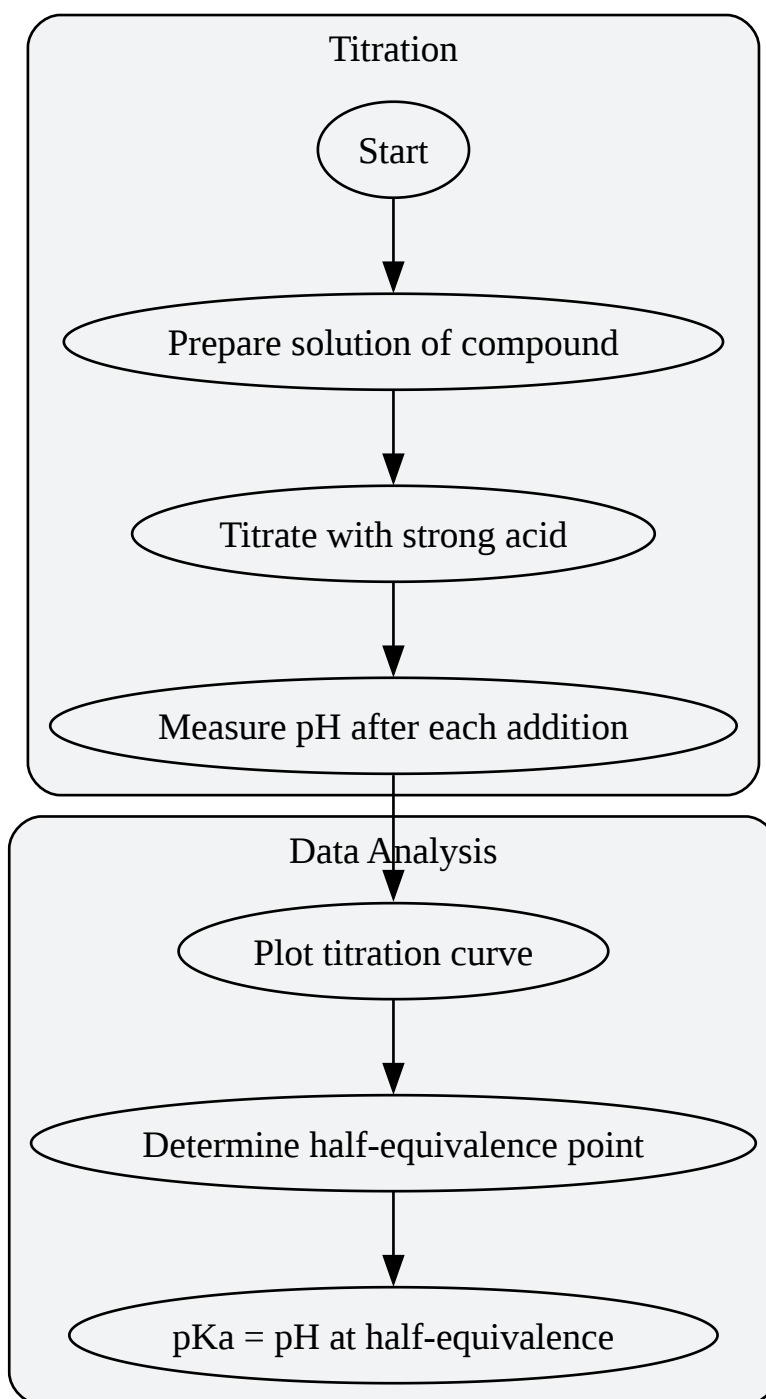
Aqueous Solubility Determination Workflow

Determination of pKa

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.^{[13][14][15][16]}

Protocol:

- A solution of **2-Isopropylnicotinamide** of known concentration is prepared in water.
- A standardized solution of a strong acid (e.g., HCl) is used as the titrant.
- The titrant is added incrementally to the solution of the compound.
- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.



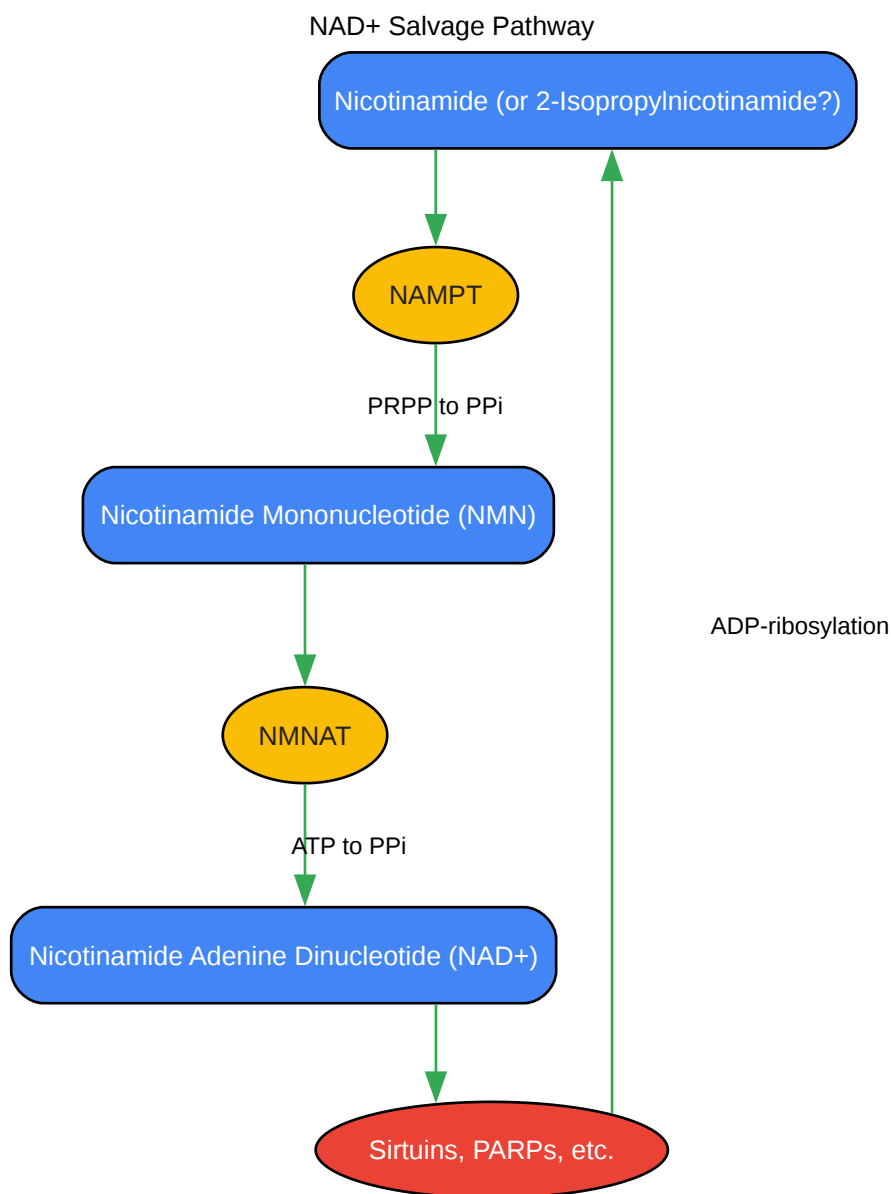
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LogP Determination by Shake-Flask Method

Potential Biological Significance and Signaling Pathways

While the specific biological activities of **2-IsopropylNicotinamide** have not been documented, its structural similarity to nicotinamide suggests it may interact with pathways involving nicotinamide adenine dinucleotide (NAD⁺). Nicotinamide is a crucial precursor for the synthesis of NAD⁺, a coenzyme central to cellular metabolism and signaling. [17][18][19][20][21][22][23] The primary pathway for NAD⁺ synthesis from nicotinamide is the salvage pathway. [17]**2-IsopropylNicotinamide** could potentially act as a substrate, inhibitor, or modulator of the enzymes in this pathway.

NAD⁺ Salvage Pathway:



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Potential involvement in the NAD⁺ Salvage Pathway.

The biological effects of nicotinamide are diverse and include anti-inflammatory properties, modulation of DNA repair, and influence on cellular energy metabolism. [18][24][25] Research into **2-IsopropylNicotinamide** could explore whether the addition of the isopropyl group alters

its interaction with key enzymes like nicotinamide phosphoribosyltransferase (NAMPT) or sirtuins, potentially leading to unique pharmacological effects.

Conclusion

This technical guide provides a framework for the initial investigation of **2-IsopropylNicotinamide**. While specific experimental data is currently lacking, the provided methodologies and biological context offer a solid starting point for researchers. The determination of its fundamental physicochemical properties is a critical first step in understanding its potential applications in drug development and other scientific fields. Future studies are warranted to elucidate the precise characteristics and biological activities of this compound.

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